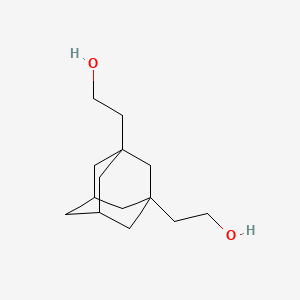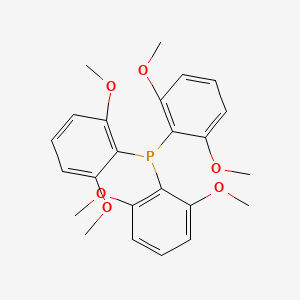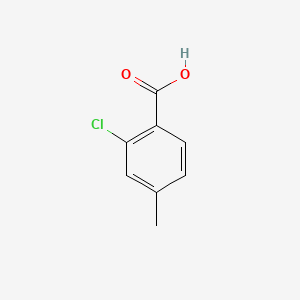
2,2'-(Adamantan-1,3-diyl)diethanol
Übersicht
Beschreibung
2,2’-(Adamantane-1,3-diyl)diethanol is a chemical compound belonging to the class of adamantane derivatives. Adamantane, a highly symmetrical alicyclic hydrocarbon, is known for its rigidity, hydrophobicity, and thermal stability. The incorporation of adamantane into various compounds often enhances their stability and performance in diverse applications. 2,2’-(Adamantane-1,3-diyl)diethanol is particularly noted for its potential biological and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2’-(Adamantane-1,3-diyl)diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a drug delivery agent due to its hydrophobic nature and ability to enhance the stability of therapeutic molecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanol typically involves the reaction of adamantane derivatives with ethylene oxide or ethylene glycol under controlled conditions. One common method includes the reaction of 1,3-dibromoadamantane with ethylene glycol in the presence of a base, such as potassium carbonate, to yield the desired diethanol compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of 2,2’-(Adamantane-1,3-diyl)diethanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(Adamantane-1,3-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding adamantane derivatives with reduced hydroxyl functionalities.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed:
Oxidation: Formation of adamantane-1,3-dione or adamantane-1,3-dicarboxylic acid.
Reduction: Formation of adamantane derivatives with reduced hydroxyl groups.
Substitution: Formation of halogenated or aminated adamantane derivatives.
Wirkmechanismus
The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diethanol is primarily attributed to its rigid and hydrophobic adamantane core. This structure allows the compound to interact with various molecular targets, enhancing the stability and efficacy of the resulting complexes. In medicinal applications, the adamantane moiety can disrupt the function of enzymes and proteins, leading to therapeutic effects such as antiviral and anticancer activities. The compound’s ability to penetrate cell membranes and enhance drug delivery is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydroxyadamantane: Similar in structure but with hydroxyl groups directly attached to the adamantane core.
2,2’-(Adamantane-1,3-diyl)diethanamine: An amine derivative with similar structural features but different functional groups.
Adamantane-1,3-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of hydroxyl groups.
Uniqueness: 2,2’-(Adamantane-1,3-diyl)diethanol is unique due to the presence of two hydroxyl groups attached to ethylene linkers, providing a balance of hydrophobic and hydrophilic properties. This dual functionality makes it versatile for various applications, from drug delivery to material science .
Eigenschaften
IUPAC Name |
2-[3-(2-hydroxyethyl)-1-adamantyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12,15-16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTIPIKUBXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385263 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80121-65-9 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















